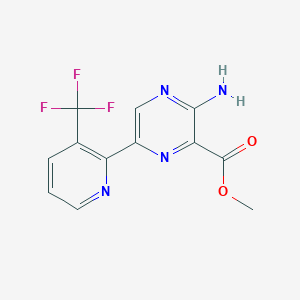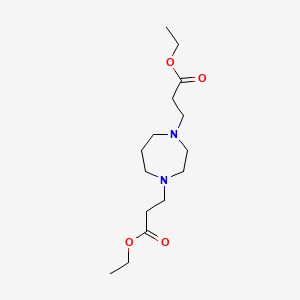
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidinyl intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Hydrolysis and purification: The final compound is obtained through hydrolysis and purification steps, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy and piperidinyl groups may contribute to hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoromethyl and piperidinyl groups but lacks the azetidinyl and hydroxy groups.
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: Similar in structure but with different positioning of the piperidinyl group.
Uniqueness
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azetidinyl ring and the hydroxy group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C10H16ClF3N2O2 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h7,14,17H,1-6H2;1H |
InChI 键 |
GHQOVCBLLTZFFG-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C(F)(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)




![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)
![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


